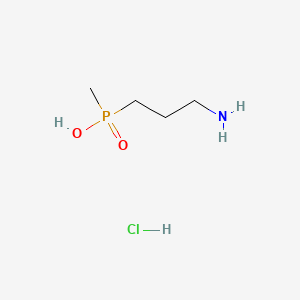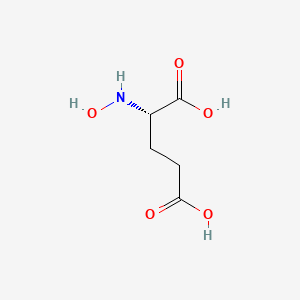
N-Hydroxy-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-L-glutamic acid is a derivative of L-glutamic acid, an important amino acid involved in various cellular processesIt is known for its ability to form additional hydrogen bonds, both as donors and acceptors, which makes it a valuable tool in studying interactions with receptors and other biological molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-L-glutamic acid typically involves the hydroxylation of L-glutamic acid. One common method is the bromination of N-phthaloyl-L-glutamic acid followed by methanolysis, which yields a mixture of diastereoisomers . Another approach involves the use of N-succinyl L-amino acid hydroxylase (SadA) for the stereoselective hydroxylation of N-succinyl aliphatic L-amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale amino acid synthesis, such as the use of biocatalysts and optimized reaction conditions, can be applied to its production.
化学反応の分析
Types of Reactions
N-Hydroxy-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to L-glutamic acid or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can regenerate L-glutamic acid.
科学的研究の応用
N-Hydroxy-L-glutamic acid has several scientific research applications:
作用機序
N-Hydroxy-L-glutamic acid exerts its effects primarily through its interactions with glutamate receptors. It activates both ionotropic and metabotropic glutamate receptors, which are involved in fast excitatory transmission and various signaling pathways in the central nervous system . The compound’s ability to form additional hydrogen bonds enhances its binding affinity and specificity for these receptors.
類似化合物との比較
Similar Compounds
L-Glutamic acid: The parent compound, involved in protein synthesis and neurotransmission.
N-Hydroxy-L-glutamine: Another derivative with similar hydroxylation but different functional properties.
L-Glutamic acid N,N-diacetic acid: A biodegradable chelating agent used in industrial applications.
Uniqueness
N-Hydroxy-L-glutamic acid is unique due to its hydroxyl group, which allows for additional hydrogen bonding interactions. This property makes it particularly useful in studying receptor-ligand interactions and in the synthesis of complex natural products .
特性
CAS番号 |
13782-56-4 |
|---|---|
分子式 |
C5H9NO5 |
分子量 |
163.13 g/mol |
IUPAC名 |
(2S)-2-(hydroxyamino)pentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
InChIキー |
NNIVFXCKHNRSRL-VKHMYHEASA-N |
異性体SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NO |
正規SMILES |
C(CC(=O)O)C(C(=O)O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)

![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)
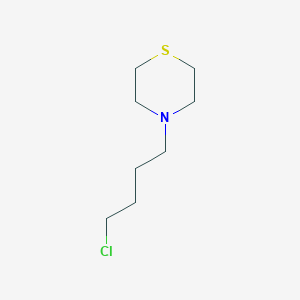
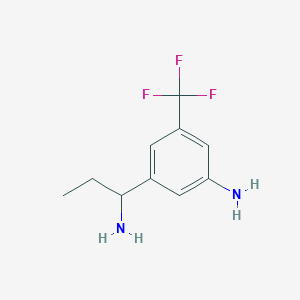
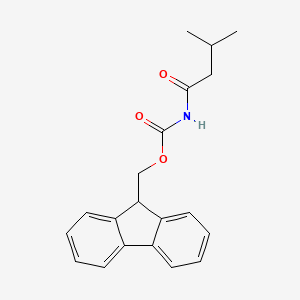


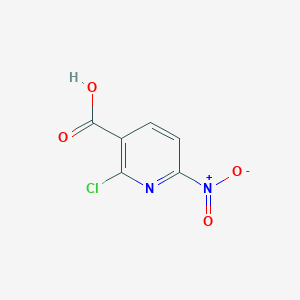


![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)
